While 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, also known as Nonoxynol-4, has various industrial applications, its use in scientific research is limited due to growing concerns about its potential environmental and health risks. These concerns stem from the presence of nonylphenol, a breakdown product of Nonoxynol-4, which is classified as a substance of very high concern by the European Union due to its endocrine-disrupting properties [].
Researchers are increasingly opting for alternative surfactants with less harmful environmental profiles for their studies. These alternatives often possess similar functional properties to Nonoxynol-4 but lack the concerning breakdown products [].
In the past, Nonoxynol-4 has been used in some scientific research applications, including:
However, due to the aforementioned concerns and the availability of safer alternatives, the use of Nonoxynol-4 in these areas of research is declining.
The current scientific research on 2-[2-(4-Nonylphenoxy)ethoxy]ethanol primarily focuses on understanding its environmental fate and potential risks. This research includes:
2-[2-(4-Nonylphenoxy)ethoxy]ethanol is a polyether derived from nonylphenol and ethylene oxide. It is primarily utilized as a surfactant due to its amphiphilic nature, which allows it to reduce surface tension in liquids. The compound is characterized by its hydrophobic nonylphenol group and hydrophilic ethylene oxide chains, making it effective in various applications including detergents and emulsifiers .
2-[2-(4-Nonylphenoxy)ethoxy]ethanol itself has limited information on safety hazards. However, concerns lie with the potential breakdown product, nonylphenol (NP). NP is classified as a substance of very high concern (SVHC) by the European Chemicals Agency (ECHA) due to its endocrine-disrupting properties []. Chronic exposure to NP has been linked to potential effects on reproductive health and development.
The chemical reactivity of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol includes interactions with strong oxidizing agents, where it may react exothermically. Its polyether structure allows for potential hydrolysis under acidic or basic conditions, leading to the release of nonylphenol and ethylene glycol derivatives .
Research indicates that nonylphenol ethoxylates, including 2-[2-(4-Nonylphenoxy)ethoxy]ethanol, exhibit varying degrees of toxicity. These compounds can disrupt endocrine functions in wildlife and may have adverse effects on human health upon prolonged exposure. Specifically, they have been linked to skin irritation and potential reproductive toxicity .
The synthesis of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol generally involves the ethoxylation of nonylphenol using ethylene oxide under controlled conditions. This process can be performed through several methods:
Studies on the interactions of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol with biological systems have shown that it can affect cellular processes due to its ability to penetrate cell membranes. Its surfactant properties may enhance the bioavailability of other compounds in formulations but also raise concerns regarding its potential toxicity and environmental impact .
Several compounds share structural similarities with 2-[2-(4-Nonylphenoxy)ethoxy]ethanol. Here are some notable comparisons:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethanol, 2-[2-(nonylphenoxy)ethoxy] | 27176-93-8 | Similar structure but fewer ethylene oxide units |
Nonylphenol Ethoxylate | 9016-45-9 | Broader category; varies in chain length |
Ethanol, 2-[2-(4-nonylphenoxy)ethoxy] | 20427-84-3 | Directly related; often used interchangeably |
Nonylphenol | 25154-52-3 | Parent compound; lacks ethoxylation |
The uniqueness of 2-[2-(4-Nonylphenoxy)ethoxy]ethanol lies in its specific ethoxylation pattern and molecular weight, which influence its surfactant properties and biological activity compared to other similar compounds.
Corrosive;Irritant;Environmental Hazard